Hydrogen-Bond Donor Count Differentiates CAS 845266-22-0 from Halogenated USP7 Inhibitor Analogs
The target compound contains one hydrogen-bond donor (the hydroxyl proton), whereas both P005091 and P22077 possess zero hydrogen-bond donors. This difference is critical for compliance with Lipinski-like physicochemical guidelines and impacts aqueous solubility and membrane permeability predictively [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | P005091: 0; P22077: 0 |
| Quantified Difference | Target minus comparators = +1 |
| Conditions | Calculated from chemical structure using standard H-bond donor definitions (OH, NH) |
Why This Matters
For procurement of building blocks intended for fragment-based drug discovery or lead optimization, the presence of a hydrogen-bond donor expands the accessible chemical space and may improve oral bioavailability predictions.
- [1] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3–26. View Source
